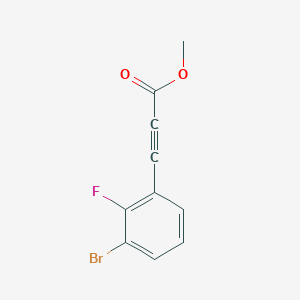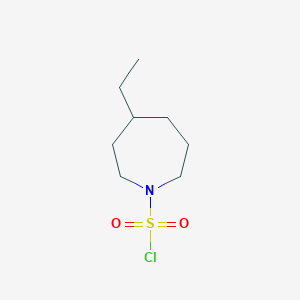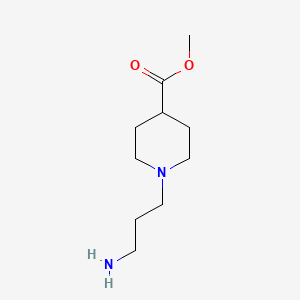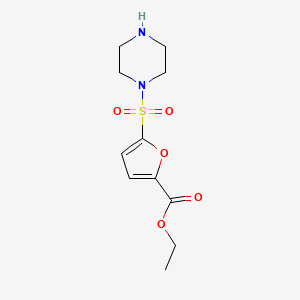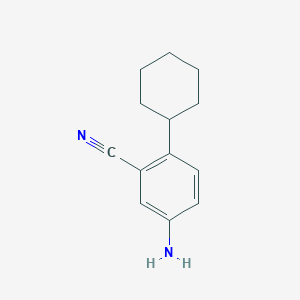![molecular formula C9H12N2O B13213759 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13213759.png)
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring and an oxabicyclohexane moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves multiple steps. One common synthetic route includes the cycloaddition of appropriate precursors under controlled conditions. The reaction conditions often involve the use of photochemistry to facilitate the formation of the bicyclic structure . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-6-oxabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the pyrazole ring.
1-(6-oxabicyclo[3.1.0]hexan-3-yl)methyl-1H-pyrazole: This compound has a similar structure but with different substitution patterns.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the oxabicyclohexane moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methyl-5-(6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole |
InChI |
InChI=1S/C9H12N2O/c1-11-7(4-6-10-11)9-5-2-3-8(9)12-9/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
UOICFYFATRYHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C23CCCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one](/img/structure/B13213684.png)


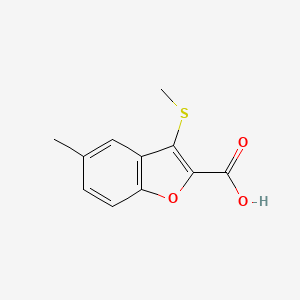
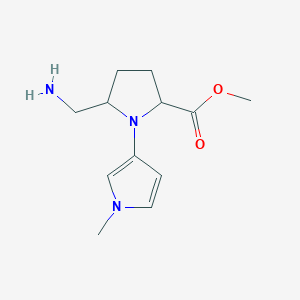
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride](/img/structure/B13213720.png)
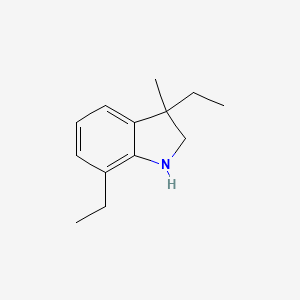

![4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13213736.png)
